2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound featuring a benzimidazole moiety linked to a piperidine ring, which is further connected to an acetamide group substituted with a dimethylphenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may affect similar pathways.
Pharmacokinetics
The compound has a predicted boiling point of 6457±550 °C , which may impact its bioavailability.
Result of Action
Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the compound has a predicted boiling point of 6457±550 °C , suggesting that high temperatures may impact its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the benzimidazole-piperidine intermediate with 3,5-dimethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Studies: The compound is used in studies exploring its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Bilastine: A non-sedating H1-antihistamine with a similar benzimidazole structure.
Piperazine Derivatives: Compounds like 1,4-bis(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazine, which are used as anti-helmintic or antibiotic agents.
Uniqueness
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-11-16(2)13-18(12-15)23-21(27)14-26-9-7-17(8-10-26)22-24-19-5-3-4-6-20(19)25-22/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSTVNDUQKXDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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